(2,4-Dimethoxyphenyl)-(3,5-dimethylpiperidin-1-yl)methanone
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Overview
Description
(2,4-Dimethoxyphenyl)(3,5-dimethylpiperidino)methanone is a synthetic organic compound characterized by the presence of a dimethoxyphenyl group and a dimethylpiperidino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dimethoxyphenyl)(3,5-dimethylpiperidino)methanone typically involves the reaction of 2,4-dimethoxybenzoyl chloride with 3,5-dimethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and purification systems to ensure high yield and purity of the final product. The reaction conditions would be optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxyphenyl)(3,5-dimethylpiperidino)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2,4-Dimethoxyphenyl)(3,5-dimethylpiperidino)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-dimethoxyphenyl)(3,5-dimethylpiperidino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2,6-Dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone: Similar structure but with different substitution patterns on the phenyl ring.
(3,4-Dimethoxyphenyl)(3,5-dimethyl-1-piperidinyl)methanone: Similar structure but with different positions of the methoxy groups.
Uniqueness
(2,4-Dimethoxyphenyl)(3,5-dimethylpiperidino)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both dimethoxyphenyl and dimethylpiperidino groups provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
(2,4-dimethoxyphenyl)-(3,5-dimethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C16H23NO3/c1-11-7-12(2)10-17(9-11)16(18)14-6-5-13(19-3)8-15(14)20-4/h5-6,8,11-12H,7,9-10H2,1-4H3 |
InChI Key |
USEJLXDPGUEWGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=C(C=C(C=C2)OC)OC)C |
Origin of Product |
United States |
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